molecular formula C22H15BrO2 B3462741 2-Benzhydryl-2-bromoindene-1,3-dione

2-Benzhydryl-2-bromoindene-1,3-dione

Cat. No.: B3462741
M. Wt: 391.3 g/mol
InChI Key: DOYZBIYMJROHQD-UHFFFAOYSA-N
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Description

2-Benzhydryl-2-bromoindene-1,3-dione is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of two benzene rings connected by a single methane group, with various substituents attached. The specific structure of this compound includes a bromine atom and an indene-1,3-dione moiety, making it a unique and interesting compound for various scientific applications.

Preparation Methods

The synthesis of 2-Benzhydryl-2-bromoindene-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with benzhydryl bromide and indene-1,3-dione as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as dichloromethane or toluene. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts and Reagents: Common catalysts and reagents used in the synthesis include Lewis acids like aluminum chloride or boron trifluoride, which help in the bromination process.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2-Benzhydryl-2-bromoindene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can undergo addition reactions with various electrophiles, leading to the formation of addition products.

Scientific Research Applications

2-Benzhydryl-2-bromoindene-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemicals for industrial applications.

Mechanism of Action

The mechanism of action of 2-Benzhydryl-2-bromoindene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Benzhydryl-2-bromoindene-1,3-dione can be compared with other similar compounds, such as:

    2-Benzhydryl-2-nitroindene-1,3-dione: This compound has a nitro group instead of a bromine atom, leading to different chemical and biological properties.

    2-Benzhydrylidene-indene-1,3-dione: This compound has a different substitution pattern, affecting its reactivity and applications.

    2-Benzhydryl-1H-benzoimidazole: This compound contains a benzoimidazole moiety, making it structurally distinct from this compound.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzhydryl compounds in scientific research and industry.

Properties

IUPAC Name

2-benzhydryl-2-bromoindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrO2/c23-22(20(24)17-13-7-8-14-18(17)21(22)25)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYZBIYMJROHQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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